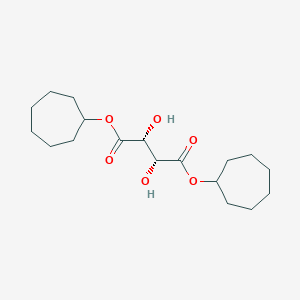
dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is an organic compound with significant interest in various scientific fields. This compound is characterized by its two cycloheptyl groups attached to a (2R,3R)-2,3-dihydroxybutanedioate backbone. The presence of two hydroxyl groups and a butanedioate moiety makes it a versatile molecule in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with cycloheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering cellular pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicycloheptyl (2S,3S)-2,3-dihydroxybutanedioate: A stereoisomer with different spatial arrangement.
Dicycloheptyl meso-2,3-dihydroxybutanedioate: A meso compound with a plane of symmetry.
Uniqueness
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in enantioselective synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
CAS-Nummer |
82052-64-0 |
|---|---|
Molekularformel |
C18H30O6 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H30O6/c19-15(17(21)23-13-9-5-1-2-6-10-13)16(20)18(22)24-14-11-7-3-4-8-12-14/h13-16,19-20H,1-12H2/t15-,16-/m1/s1 |
InChI-Schlüssel |
MXJNBRHQDKIXHY-HZPDHXFCSA-N |
Isomerische SMILES |
C1CCCC(CC1)OC(=O)[C@@H]([C@H](C(=O)OC2CCCCCC2)O)O |
Kanonische SMILES |
C1CCCC(CC1)OC(=O)C(C(C(=O)OC2CCCCCC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
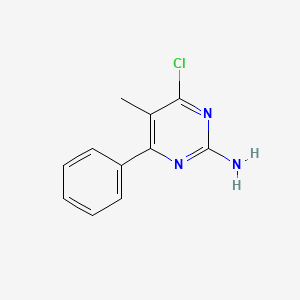
![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)

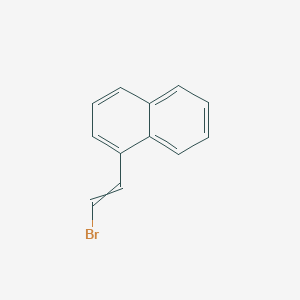

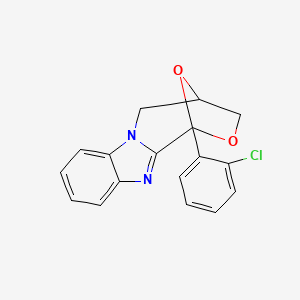
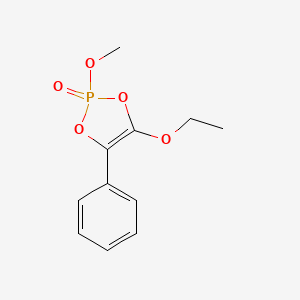
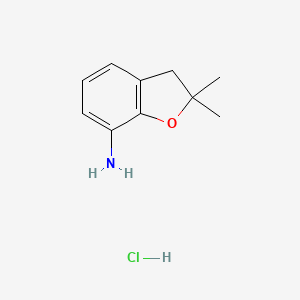

![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
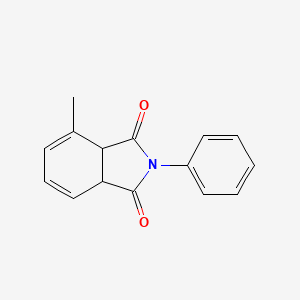
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
